Product packaging for delta-Cadinol(Cat. No.:CAS No. 19435-97-3)

delta-Cadinol

Cat. No.: B1229147
CAS No.: 19435-97-3
M. Wt: 222.37 g/mol
InChI Key: LHYHMMRYTDARSZ-ZQDZILKHSA-N
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Description

Overview of Cadinane (B1243036) Sesquiterpenoids: Structural Diversity and Biological Significance

Cadinane sesquiterpenoids are a prominent group of bicyclic sesquiterpenes characterized by a decahydronaphthalene (B1670005) carbon skeleton. mdpi.comontosight.ai This structural framework allows for considerable stereochemical diversity, resulting in a wide array of isomers. mdpi.com These compounds are biosynthesized from farnesyl pyrophosphate (FPP) through the action of sesquiterpene synthases. mdpi.comnih.gov

The structural variations within the cadinane family contribute to a broad spectrum of biological activities. Research has demonstrated that cadinane-type sesquiterpenes exhibit properties such as antimicrobial, anti-inflammatory, and antifungal activities. mdpi.comontosight.airesearchgate.net Their presence in various plant species and marine organisms has made them a focal point for natural product research, with potential applications in medicine and agriculture. mdpi.comnih.gov

Definition and Contextual Importance of delta-Cadinol within Sesquiterpene Chemistry

This compound is a specific isomer within the cadinane sesquiterpenoid family, with the chemical formula C15H26O. ontosight.ai It is a tertiary alcohol characterized by a hydroxyl group at a specific position on its cadinane framework. nih.gov this compound exists as two enantiomers, (+)-δ-cadinol and (−)-δ-cadinol. wikipedia.orgebi.ac.uk The (+)-isomer, also known as torreyol, was first identified in 1922 from the leaves of Torreya nucifera. wikipedia.orgebi.ac.uk The (−)-isomer, initially named albicaulol, was isolated in 1951 from Pinus albicaulus. wikipedia.orgebi.ac.uk

The importance of this compound lies in its contribution to the chemical diversity of natural products and its potential as a precursor for the synthesis of other complex molecules. researchgate.net Its specific stereochemistry and functional groups make it a subject of interest for synthetic chemists and those studying the biosynthesis of terpenes.

Rationale for Comprehensive Academic Investigation of this compound

The continued academic investigation of this compound is driven by several factors. Its documented biological activities, including antimicrobial and anti-inflammatory effects, warrant further exploration to understand the underlying mechanisms of action. ontosight.airesearchgate.net Furthermore, elucidating the biosynthetic pathways leading to this compound in different organisms can provide insights into the evolution of terpene synthases and the chemical ecology of the producing organisms. nih.govresearchgate.net The study of its chemical synthesis also presents challenges and opportunities for the development of new synthetic methodologies. researchgate.net

Interactive Data Tables

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC15H26O ontosight.ainih.gov
Molar Mass222.37 g/mol wikipedia.orgnih.gov
AppearanceWhite crystalline solid wikipedia.org
Melting Point138 to 139 °C (280 to 282 °F; 411 to 412 K) wikipedia.org
SolubilitySoluble in isopropyl ether and ethanol wikipedia.orgebi.ac.uk

Table 2: Natural Sources of this compound

Source OrganismPercentage/Note
Achillea millefolium6%
Cedrela odorataPresent
Clitocybe illudens (mushroom)Present
Copaifera multijuga1% (major contributor to copaiba oil aroma)
Dictyopteris divaricata (brown alga)Present
Plebejus argyrognomon (butterfly)Acts as a pheromone
Torreya nuciferaSource of (+)-δ-cadinol
Pinus albicaulusSource of (−)-δ-cadinol
Kadsura longipedunculata5.11% of essential oil
Humulus lupulusReported
Alpinia latilabrisReported

Source: wikipedia.orgnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O B1229147 delta-Cadinol CAS No. 19435-97-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19435-97-3

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(1R,4S,4aR,8aS)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol

InChI

InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13-,14-,15+/m0/s1

InChI Key

LHYHMMRYTDARSZ-ZQDZILKHSA-N

SMILES

CC1=CC2C(CCC(C2CC1)(C)O)C(C)C

Isomeric SMILES

CC1=C[C@H]2[C@@H](CC[C@@]([C@H]2CC1)(C)O)C(C)C

Canonical SMILES

CC1=CC2C(CCC(C2CC1)(C)O)C(C)C

Other CAS No.

19435-97-3

Origin of Product

United States

Natural Occurrence and Distribution of Delta Cadinol

Botanical Sources and Phytogeographic Distribution

Delta-Cadinol is a recognized metabolite in the plant kingdom, found in both gymnosperms (like conifers) and flowering plants. ebi.ac.ukebi.ac.uk Its presence has been documented in numerous plant families and genera, where it contributes to the chemical profile of their tissues and extracts.

The compound has been identified in a wide variety of plant species. Early discoveries placed it in the Taxaceae and Pinaceae families. wikipedia.orgebi.ac.ukebi.ac.uk Subsequent research has expanded this list considerably. For instance, it is a known constituent in species from the Cupressaceae, Meliaceae, Fabaceae, and Asteraceae families. wikipedia.org It has also been reported in Humulus lupulus (Cannabaceae) and Alpinia latilabris (Zingiberaceae). nih.gov The heartwood of Pilgerodendron uviferum (Cupressaceae) is another notable source of the compound, where it is referred to as (-)-torreyol. ebi.ac.uk

Table 1: Selected Botanical Sources of this compound

Plant FamilyGenus and SpeciesCommon Name / Note
TaxaceaeTorreya nuciferaJapanese Torreya
PinaceaePinus albicaulusWhitebark Pine
CupressaceaePilgerodendron uviferumGuaitecas Cypress
CupressaceaeJuniperus phoeniceaPhoenicean Juniper
MeliaceaeCedrela odorataSpanish Cedar
FabaceaeCopaifera multijugaCopaiba
AsteraceaeAchillea millefoliumYarrow
SchisandraceaeKadsura longipedunculataKadsura
GeraniaceaePelargonium graveolensRose Geranium
CannabaceaeHumulus lupulusCommon Hop
ZingiberaceaeAlpinia latilabrisGinger Family
CistaceaeCistus creticusPink Rock-Rose

The concentration and even the presence of this compound in plant-derived products can be significantly affected by the plant's variety, geographic origin, and local environmental conditions. acs.orgmdpi.com Studies on Juniperus phoenicea in Tunisia have shown that the chemical composition of its essential oil, including constituents like alpha-pinene (B124742) and others, varies considerably between different populations and collection periods. researchgate.net This suggests that geographic and seasonal factors play a crucial role in the phytochemical profile. researchgate.net

Similarly, research on two subspecies of Cistus creticus from Corsica and Sardinia demonstrated clear differences in their essential oil production and volatile composition based on morphology and genetic data, highlighting the influence of subspecies and geography. ebi.ac.uk The chemical makeup of thyme (Thymus vulgaris) essential oil is also known to vary based on the region of growth, with different geographic locations producing distinct chemotypes dominated by different compounds. mdpi.com These findings underscore that the phytogeographic distribution of a plant is a key determinant of its this compound content.

Fungal and Microbial Production of this compound

Beyond the plant kingdom, this compound is synthesized by various fungi and microorganisms, where it is involved in their metabolic processes.

This compound is notably produced by several species within the phylum Basidiomycota, commonly known as higher fungi. The fungus Xylobolus frustulatus produces this compound as distinct white needles when cultivated on a malt (B15192052) agar (B569324) medium. wikipedia.org It is also found in the mushroom Clitocybe illudens. wikipedia.org

Recent research has identified specific enzymes responsible for its production. A this compound synthase, the enzyme that catalyzes the formation of this compound from farnesyl diphosphate (B83284), was cloned from the basidiomycete fungus Boreostereum vibrans. ebi.ac.ukebi.ac.ukkib.ac.cn This enzyme was found to be potentially involved in the biosynthesis of other related compounds called boreovibrins. ebi.ac.uk Furthermore, two novel (+)-δ-cadinol synthases, named Copu5 and Copu9, have been identified from another basidiomycete, Coniophora puteana, highlighting a pathway for its biotechnological production. genome.jprcsb.orgresearchgate.net

This compound is also classified as an algal metabolite. ebi.ac.uknih.govnmppdb.com.ng It has been specifically identified as a constituent of the brown alga Dictyopteris divaricata. wikipedia.orgebi.ac.uk The general classification as an algal metabolite suggests its production is widespread among various types of algae, from unicellular diatoms to large multicellular seaweeds like kelp. ebi.ac.ukebi.ac.uk

Table 2: Fungal and Microbial Sources of this compound

Organism TypePhylum / ClassSpeciesKey Finding
FungusBasidiomycotaBoreostereum vibransProduces this compound; a this compound synthase enzyme was identified. ebi.ac.ukkib.ac.cn
FungusBasidiomycotaConiophora puteanaContains two novel (+)-δ-cadinol synthases, Copu5 and Copu9. genome.jprcsb.org
FungusBasidiomycotaXylobolus frustulatusProduces this compound in culture. wikipedia.org
FungusBasidiomycotaClitocybe illudensListed as a known source. wikipedia.org
AlgaPhaeophyceae (Brown Algae)Dictyopteris divaricataContains cadinane (B1243036) sesquiterpenes, including this compound. wikipedia.orgebi.ac.uk

This compound as a Constituent of Essential Oils and Plant Extracts

In the essential oil from the stem bark of Kadsura longipedunculata, this compound was found to be a major component, constituting 5.11% of the total oil. nih.gov It is also present in the essential oil of Achillea millefolium at approximately 6% and makes up about 1% of the oil from Copaifera multijuga. wikipedia.org In some essential oils, such as that of anise (Pimpinella anisum), it is present in smaller quantities, around 4.4%. cabidigitallibrary.org Research on plants in the Myrtaceae family suggests that the presence of this compound in their essential oils can sometimes be a result of chemical transformation (acid-solvolysis) of other compounds during the steam distillation process, rather than being a direct product of the plant's biosynthesis. researchgate.net

Table 3: Reported Content of this compound in Selected Essential Oils

Plant SpeciesPart Used% of this compound in Oil
Kadsura longipedunculataStem Bark5.11% nih.gov
Achillea millefoliumNot Specified~6% wikipedia.org
Pimpinella anisumNot Specified4.4% cabidigitallibrary.org
Copaifera multijugaNot Specified~1% wikipedia.org
Brown AlgaeNot Specified0.08% (±0.03) cu.edu.tr

Biosynthesis of Delta Cadinol

General Principles of Sesquiterpenoid Biosynthesis

The creation of the vast and diverse family of sesquiterpenoids, which includes delta-cadinol, is governed by a set of fundamental biochemical principles. These processes begin with the assembly of a common precursor and proceed through a series of complex cyclization reactions.

Precursor Pathways: Isoprenoid Biosynthesis Leading to Farnesyl Diphosphate (B83284) (FPP)

All terpenoids, including sesquiterpenoids, are derived from the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.comopenagrar.de These fundamental units are synthesized through two primary and independent metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.comopenagrar.de The MVA pathway, which operates in the cytosol, begins with the condensation of three acetyl-CoA molecules. mdpi.comresearchgate.net In contrast, the MEP pathway is active in the plastids. openagrar.de While there can be some exchange of intermediates between these two pathways, the MVA pathway is generally the primary source of IPP and DMAPP for sesquiterpenoid biosynthesis. openagrar.de

The crucial step for sesquiterpenoid synthesis is the formation of the 15-carbon precursor, farnesyl diphosphate (FPP). mdpi.comscielo.br This is achieved through the sequential condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by the enzyme farnesyl diphosphate synthase (FPPS). mdpi.comscielo.br FPP stands at a critical metabolic branch point, serving as the direct substrate for all sesquiterpene synthases. mdpi.com

PathwayStarting MaterialKey PrecursorsEnd Product for Sesquiterpenoid SynthesisCellular Location
Mevalonate (MVA) PathwayAcetyl-CoAIsopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP)Farnesyl Diphosphate (FPP)Cytosol
Methylerythritol Phosphate (MEP) PathwayPyruvate, Glyceraldehyde-3-phosphateIsopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP)Farnesyl Diphosphate (FPP)Plastids

Cyclization Reactions in Sesquiterpene Formation

The immense structural diversity of sesquiterpenes arises from the complex cyclization reactions of the linear FPP molecule. bioinformatics.nl These reactions are initiated by sesquiterpene synthases (STSs), which first catalyze the removal of the diphosphate group from FPP, generating a highly reactive farnesyl carbocation. researchgate.netbioinformatics.nl This carbocation can then undergo a series of intramolecular rearrangements, including hydride shifts and methyl shifts, and, most importantly, cyclizations. bioinformatics.nlmdpi.com

The initial farnesyl carbocation can exist in different conformations, and it can also isomerize to a nerolidyl cation, which opens up further cyclization possibilities. researchgate.netbioinformatics.nl The specific folding of the FPP substrate within the enzyme's active site dictates the initial cyclization pattern, leading to the formation of various cyclic carbocation intermediates. mdpi.combiorxiv.org For instance, a 1,10-cyclization of the farnesyl cation leads to a germacrenyl cation, a key intermediate for many sesquiterpenes, including those of the cadinane (B1243036) skeleton. mdpi.com Subsequent, and often multiple, cyclization events and rearrangements of these initial cyclic intermediates ultimately lead to the vast array of sesquiterpene skeletons. bioinformatics.nl

Enzymatic Synthesis of this compound

The specific formation of this compound from the universal precursor FPP is orchestrated by a dedicated class of enzymes known as this compound synthases. These enzymes belong to the broader family of sesquiterpene cyclases and are responsible for catalyzing the precise series of reactions that yield the final this compound structure.

Characterization and Functional Analysis of this compound Synthases (Sesquiterpene Cyclases)

This compound synthases are enzymes that catalyze the conversion of (2E,6E)-farnesyl diphosphate and water into (+)-delta-cadinol and diphosphate. expasy.org These enzymes have been identified and characterized from various fungal sources, including Boreostereum vibrans and Coniophora puteana. expasy.orggenome.jpresearchgate.net

Functional characterization of these enzymes typically involves cloning the corresponding gene and expressing it in a heterologous host, such as E. coli. nih.govresearchgate.netnih.gov The recombinant enzyme is then purified and incubated with the substrate, FPP. The reaction products are subsequently analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) to confirm the identity of this compound. nih.govresearchgate.net For instance, a study on Boreostereum vibrans identified a new sesquiterpene synthase gene, BvCS. When expressed in E. coli, the purified recombinant enzyme primarily produced δ-cadinol from FPP, confirming its function as a δ-cadinol synthase. nih.govresearchgate.netnih.govebi.ac.uk Similarly, two sesquiterpene synthases from Coniophora puteana, designated Copu5 and Copu9, were also identified as (+)-δ-cadinol synthases. researchgate.net

Enzyme NameSource OrganismMajor ProductReference
BvCSBoreostereum vibransδ-Cadinol nih.govresearchgate.netnih.gov
Copu5Coniophora puteana(+)-δ-Cadinol researchgate.net
Copu9Coniophora puteana(+)-δ-Cadinol researchgate.net
GME3638Lignosus rhinocerotisδ-Cadinol researchgate.net
FvSTS03Flammulina velutipesΔ-cadinol researchgate.net

Genetic Basis and Molecular Regulation of this compound Synthase Expression

The synthesis of this compound is directly controlled by the expression of the genes encoding for this compound synthases. In cotton (Gossypium arboreum), for example, the genes encoding (+)-delta-cadinene synthase, a closely related enzyme, are part of a complex gene family. nih.gov This family is divided into subfamilies, and their expression is regulated both developmentally and in response to environmental stimuli. nih.gov

For example, transcripts for these genes appear in the roots and cotyledons of young seedlings. nih.gov In mature plants, the expression patterns differ between various organs. nih.gov Furthermore, the expression of certain cadinene synthase genes can be induced by elicitors from pathogens like Verticillium dahliae, indicating a role in plant defense. nih.gov This suggests that the production of cadinane-type sesquiterpenes, and likely this compound in the organisms that produce it, is a regulated process that can be triggered by specific developmental cues or external threats. nih.gov Phylogenetic analysis of fungal sesquiterpene synthases suggests that enzymes with similar functions, such as this compound synthesis, often cluster together, indicating a shared evolutionary origin and potentially similar regulatory mechanisms. researchgate.netuni-hannover.de

Stereochemical Aspects of this compound Formation from FPP

The formation of this compound from the achiral FPP molecule is a highly stereospecific process, meticulously controlled by the three-dimensional architecture of the this compound synthase active site. The proposed biosynthetic pathway often proceeds through a germacrene D intermediate. nih.gov The cyclization cascade is initiated by the ionization of FPP to a farnesyl cation. This is followed by a 1,10-cyclization to form a germacradienyl cation intermediate. mdpi.com

A critical step in the formation of the cadinane skeleton is a subsequent 1,6-ring closure of a rearranged intermediate, which ultimately leads to the bicyclic cadinyl cation. uni-hannover.de The stereochemistry of the final this compound product is determined by the specific folding of the FPP substrate within the enzyme's active site and the precise sequence of proton transfers and rearrangements. The active site of the synthase acts as a template, guiding the cyclization cascade along a specific stereochemical path, ensuring the formation of the correct diastereomer of this compound. nih.gov The final step involves the quenching of the cadinyl carbocation by a water molecule to form the hydroxyl group characteristic of this compound. researchgate.net

Heterologous Expression and Metabolic Engineering for this compound Production

The production of this compound through microbial fermentation has emerged as a promising alternative to its extraction from natural sources. This approach involves the heterologous expression of this compound synthase genes in microbial hosts and the application of metabolic engineering strategies to enhance yields. Common microbial chassis for this purpose include Escherichia coli and Saccharomyces cerevisiae, chosen for their well-characterized genetics and rapid growth.

A critical first step is the identification and cloning of a this compound synthase gene. For instance, a novel sesquiterpene synthase gene was identified and cloned from the basidiomycete fungus Boreostereum vibrans. ebi.ac.uknih.govresearchgate.net When this gene was heterologously expressed in E. coli, the resulting recombinant enzyme successfully synthesized this compound from the precursor farnesyl diphosphate (FPP). ebi.ac.uknih.govresearchgate.net Similarly, two sesquiterpene synthase genes, Copu5 and Copu9, from the fungus Coniophora puteana were identified and shown to produce (+)-delta-cadinol when expressed in E. coli. researchgate.netrhea-db.org In cotton (Gossypium hirsutum), (+)-delta-cadinene synthase (CDNS) is the enzyme responsible for the first step in the biosynthesis of related sesquiterpenoids. nih.gov The functional expression of a CDNS cDNA clone in E. coli confirmed its catalytic activity in converting FPP to (+)-delta-cadinene, the immediate precursor to this compound. nih.govresearchgate.net

To boost the production of this compound, metabolic engineering strategies focus on increasing the intracellular pool of the precursor FPP and directing its flux towards the desired product. In E. coli, which naturally utilizes the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis, several modifications are employed. escholarship.org These include overexpressing key enzymes of the MEP pathway and the farnesyl diphosphate synthase gene (ispA). nih.gov

In a notable study, researchers engineered E. coli for the production of τ-cadinol, a stereoisomer of this compound. They introduced a heterologous mevalonate (MVA) pathway, which is an alternative isoprenoid biosynthetic route found in eukaryotes. nih.gov By combining the expression of the MVA pathway, τ-cadinol synthase, and E. coli's native ispA, they successfully produced τ-cadinol. nih.gov Further optimization, such as overexpressing the rate-limiting enzyme isopentenyl diphosphate isomerase (idi), led to a significant increase in production. nih.gov A two-phase culture system, which helps to alleviate product toxicity, further enhanced the final titer to 133.5 ± 11.2 mg/L. nih.gov Another study focused on optimizing glycolysis to prevent overflow metabolism in high glucose conditions, which can suppress sesquiterpene synthesis. nih.gov This strategy, applied to a τ-cadinol producing E. coli strain, resulted in a remarkable titer of 15.2 g/L in a 5-L bioreactor. nih.gov

Saccharomyces cerevisiae is another popular host for terpenoid production, utilizing its native MVA pathway. escholarship.org Metabolic engineering in yeast often involves overexpressing truncated 3-hydroxy-3-methyl-glutaryl-CoA reductase (tHMG-CoA reductase), a key rate-limiting enzyme in the MVA pathway, and down-regulating pathways that compete for FPP, such as sterol biosynthesis. These strategies have been successfully applied to increase the production of various sesquiterpenes and serve as a blueprint for enhancing this compound yields. escholarship.org

The table below summarizes key research findings in the heterologous production of cadinane-type sesquiterpenes, highlighting the host organisms, genetic modifications, and resulting products.

Host OrganismGene(s) ExpressedPrecursor PathwayKey Engineering StrategyPrimary Product(s)Reference
Escherichia coliBvCS from Boreostereum vibransNative MEPHeterologous expression of synthaseThis compound nih.govresearchgate.net
Escherichia coliCopu5 and Copu9 from Coniophora puteanaNative MEPHeterologous expression of synthases(+)-delta-Cadinol, tau-Muurolene, delta-Cadinene, Cubebol, alpha-Cadinol (B1244880) researchgate.net
Escherichia colicdn1-C4 from Gossypium hirsutumNative MEPFunctional characterization of synthase(+)-delta-Cadinene nih.gov
Escherichia coliLaCADS (τ-cadinol synthase)Heterologous MVAOverexpression of idi, two-phase cultureτ-Cadinol nih.gov
Escherichia coliτ-cadinol synthaseNative MEPGlycolysis regulation to alleviate overflow metabolismτ-Cadinol nih.gov

Isolation and Purification Methodologies for Delta Cadinol from Natural Sources

Extraction Techniques from Plant and Fungal Biomass

The initial step in isolating delta-Cadinol is its extraction from the raw plant or fungal material. This process aims to liberate the compound from the cellular matrix into a solvent, creating a crude extract. Various techniques, ranging from traditional solvent-based methods to modern, technology-assisted approaches, are employed.

Conventional solvent extraction is a foundational technique for isolating organic compounds like this compound from natural matrices. This method relies on the principle of "like dissolves like," where a solvent is chosen based on its ability to solubilize the target compound. For sesquiterpenoids, a range of organic solvents can be utilized.

In one approach, a mixture of ethanol, ethyl acetate, and hexane (B92381) (in a 1:1:1 ratio) has been used to extract terpenes from culture broths, such as those of E. coli engineered for terpene production. nih.gov The process involves mixing the culture with the extraction solution, shaking for several hours, and then separating the organic phase containing the terpenes. nih.gov Another common method is Soxhlet extraction, a continuous process using a hot solvent, which can achieve higher yields compared to simple maceration. mdpi.combiointerfaceresearch.com For instance, Soxhlet extraction of Eucalyptus leaves yielded significantly more oil than hydrodistillation. mdpi.com Other solvents mentioned for the extraction of essential oils and compounds that can include this compound are hexane and diethyl ether. academicjournals.orgmdpi.com

Table 1: Solvents Used in the Extraction of this compound and Related Terpenoids

Solvent/Solvent System Source Material/Context Reference
Ethanol, Ethyl Acetate, Hexane (1:1:1) E. coli culture broth nih.gov
Hexane Plant material (e.g., Schinus molle) academicjournals.org
Diethyl Ether Aqueous layer post-hydrodistillation mdpi.com

Hydrodistillation and steam distillation are the most common methods for extracting essential oils from aromatic plants, which are often rich sources of sesquiterpenoids like this compound. mdpi.combiointerfaceresearch.com

Hydrodistillation involves macerating the plant material and soaking it in water before heating the mixture to boiling. twinflamelavender.farm The resulting steam, carrying the volatile compounds, is condensed and collected. The essential oil, being immiscible with water, is then separated from the aqueous layer (hydrosol). This technique has been used to obtain essential oils containing this compound from various plants, including Helichrysum armenium, Neolitsea variabillima, and Artemisia schmidtiana. mdpi.comebi.ac.uk The process is typically conducted for several hours. mdpi.com However, hydrodistillation can sometimes lead to the formation of artifacts or the degradation of thermally sensitive compounds due to direct contact with boiling water and potential pH changes. mdpi.comresearchgate.net

Steam distillation is a similar process, but the steam is generated externally and then passed through the plant material, which is supported on a grid. twinflamelavender.farmredalyc.org This prevents the direct boiling of the plant material, making it a gentler method. twinflamelavender.farm This technique is widely used in the fragrance industry because it is relatively inexpensive compared to more advanced methods. redalyc.org Studies on Melaleuca alternifolia (tea tree) have shown that the composition of the essential oil, which can contain cadinene-type sesquiterpenes, can vary significantly depending on whether steam distillation or solvent extraction is used. researchgate.net For instance, the yield of essential oil from Cinnamomum cassia was found to be higher from dry bark (1.65%) compared to fresh leaves (0.24%) using steam distillation. biointerfaceresearch.com

Table 2: Examples of this compound Presence in Essential Oils via Distillation

Plant Source Distillation Method Key Compounds Identified Reference
Helichrysum armenium Hydrodistillation alpha-cadinol (B1244880) (18.2%), delta-cadinene (9.0%) ebi.ac.uk
Neolitsea variabillima Hydrodistillation alpha-cadinol (10.5%), tau-cadinol (9.2%) ebi.ac.uk
Schinus molle Hydrodistillation (Clevenger) delta-cadinene (11.28%), alpha-cadinol (10.77%) academicjournals.org

To overcome the limitations of conventional methods, such as long extraction times, high solvent consumption, and potential thermal degradation, several advanced extraction technologies have been developed. mdpi.com

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the biomass generates high-pressure and high-temperature microenvironments, disrupting the cellular structure and enhancing the release of intracellular compounds. mdpi.comnih.gov This technique generally offers higher efficiency in a shorter time and at lower temperatures compared to conventional methods. nih.gov For example, UAE performed with a 50% ethanolic solution was used to obtain extracts from various food by-products. nih.gov

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and moisture within the plant matrix selectively. spectro-lab.pl This rapid, localized heating creates internal pressure that ruptures the plant cells, facilitating the release of target compounds into the solvent. spectro-lab.pl MAE is known for its speed and efficiency. mdpi.com

Supercritical Fluid Extraction (SFE) is a green extraction technology that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. researchgate.net Above its critical temperature and pressure, CO2 exhibits properties of both a liquid and a gas, allowing it to diffuse easily into the solid matrix while having the solvating power of a liquid. researchgate.net The selectivity of SFE can be tuned by modifying the pressure and temperature. A key advantage is that the solvent (CO2) can be easily removed from the extract by simple depressurization, leaving no toxic residue. researchgate.net This method is particularly suitable for extracting non-polar compounds and can produce high-quality extracts. researchgate.net

Chromatographic Separation and Purification Strategies

Following the initial extraction, the resulting crude extract is a complex mixture of numerous compounds. To isolate this compound, chromatographic techniques are essential. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. researchgate.net

Column chromatography is a fundamental and widely used preparative technique for purifying compounds from natural extracts. ebi.ac.ukresearchgate.net In this method, the crude extract is loaded onto the top of a column packed with a solid adsorbent, known as the stationary phase. A solvent or a mixture of solvents (the mobile phase) is then passed through the column.

For the separation of sesquiterpenoids like this compound, silica (B1680970) gel is a very common stationary phase (normal-phase chromatography). Compounds separate based on their polarity; more polar compounds adsorb more strongly to the polar silica gel and thus elute later, while less polar compounds travel down the column faster. By collecting different fractions of the eluting solvent, the components of the mixture can be separated. ebi.ac.uk

Alternatively, reverse-phase chromatography can be used, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., a mixture of water and methanol (B129727) or acetonitrile). In this case, more non-polar compounds are retained longer on the column.

For achieving high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.netresearchgate.net HPLC operates on the same principles as column chromatography but uses high pressure to force the mobile phase through a column packed with much smaller particles. This results in significantly higher resolution and faster separation times.

Preparative HPLC is used to isolate specific compounds in quantities sufficient for further analysis or use. ebi.ac.uk The fractions corresponding to the this compound peak, as identified by a detector (such as a UV or diode-array detector [DAD]), are collected. nih.gov The process can be repeated to improve purity. Both normal-phase and reverse-phase (RP) HPLC can be employed. For instance, a study reported the use of HPLC with an RP-C18 column to purify a diterpene from an extract that had been pre-purified on a silica gel column. researchgate.net The selection of the column, mobile phase composition, and gradient is optimized to achieve the best separation of this compound from other closely related sesquiterpenes, such as its isomers alpha-Cadinol and T-Cadinol. ebi.ac.ukresearchgate.net

Gas Chromatography (GC) for Preparative Isolation

Preparative Gas Chromatography (GC) is a powerful technique for the isolation of pure volatile and semi-volatile compounds from complex mixtures, such as essential oils. nih.gov This method separates components based on their differential partitioning between a stationary phase and a mobile gas phase. nih.gov For a thermally stable sesquiterpenoid alcohol like this compound, preparative GC offers a high-resolution purification step, particularly after initial fractionation by other chromatographic methods.

The primary objective of preparative GC is to isolate larger quantities of a target compound, ranging from milligrams to grams, for further analysis or use. chromatographyonline.com This differs from analytical GC, which focuses on the identification and quantification of components in a sample. chromatographyonline.com The transition from analytical to preparative scale involves modifications to the GC system to accommodate larger sample volumes and facilitate the collection of separated fractions.

The successful preparative isolation of this compound relies on the optimization of several key parameters. The choice of the stationary phase is critical; a mid-polarity column is often suitable for separating sesquiterpenoids. mdpi.com The temperature program, including initial temperature, ramp rate, and final temperature, must be carefully controlled to achieve baseline separation of this compound from other closely eluting isomers and compounds. nih.govnanobioletters.com The carrier gas flow rate also influences the separation efficiency and analysis time. nih.gov

Once separated, the this compound fraction is directed to a trapping system instead of a detector. Various trapping methods can be employed, including cold traps (using liquid nitrogen or dry ice/acetone slush) or adsorbent-filled traps, to efficiently condense and collect the purified compound. The efficiency of trapping is crucial to maximize the yield of isolated this compound.

Research has demonstrated the presence of this compound in the essential oils of various plants, often alongside other sesquiterpenoids like alpha-cadinol and delta-cadinene. nih.govmdpi.comdergipark.org.tr For instance, GC-MS analysis of Cinnamomum iners leaf oil identified this compound as a notable constituent. nih.govmdpi.com Similarly, studies on borage hydrosols and Xenophyllum poposum essential oil have also reported the presence of this compound. nanobioletters.comresearchgate.net These analytical findings underscore the potential for preparative GC to isolate this specific compound from these natural sources.

The table below provides a summary of typical GC parameters that can be adapted for the preparative isolation of this compound, based on analytical methods reported in the literature.

ParameterDescriptionTypical Value/RangeSource
Column Type The stationary phase material and dimensions of the column.HP-5MS, RTX-5 MS (medium polarity) nih.govnanobioletters.comnih.gov
Column Dimensions Length, internal diameter, and film thickness of the column.25-30 m length, 0.25-0.32 mm i.d., 0.25-0.52 µm film thickness nih.govnanobioletters.comnih.gov
Carrier Gas The inert gas used to move the sample through the column.Helium or Nitrogen nih.govnanobioletters.comnih.gov
Flow Rate The speed at which the carrier gas passes through the column.1.0-1.41 mL/min nanobioletters.comnih.gov
Injector Temperature The temperature at which the sample is vaporized.250 °C nanobioletters.comnih.gov
Oven Temperature Program The temperature gradient used to separate the compounds.Initial: 60-100 °C, Ramp: 4-5 °C/min, Final: 250-280 °C nih.govnanobioletters.com
Detector Temperature The temperature of the detector (for analytical monitoring).280-300 °C nanobioletters.comnih.gov

Spectroscopic and Chromatographic Analytical Techniques for Delta Cadinol Analysis

Optical Rotation and Chiroptical Methods for Stereochemical Assignment

The stereochemical configuration of delta-Cadinol is crucial for understanding its biological activity and is determined using optical rotation and chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral molecule. The direction and magnitude of this rotation are characteristic of a specific enantiomer. mgcub.ac.in For instance, the (+)-enantiomer of this compound, also known as torreyol, was identified from the leaves of Torreya nucifera, while the (−)-enantiomer, initially named albicaulol, was isolated from Pinus albicaulus. ebi.ac.uk The specific rotation is a key parameter in distinguishing between these enantiomers.

Chiroptical Methods (ORD and CD): Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. bhu.ac.in Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. mgcub.ac.inslideshare.net These methods provide detailed information about the absolute configuration and conformation of molecules. The "Cotton effect," a characteristic change in ORD and CD spectra near an absorption band, is particularly useful for stereochemical assignments. bhu.ac.in For complex molecules like this compound, quantum mechanical prediction of chiroptical properties is increasingly used to assign the absolute configuration by comparing experimental CD spectra with calculated spectra. researchgate.net

Table 1: Optical Rotation Data for this compound in Different Essential Oils

Essential Oil SourceOptical Rotation @20°C
Citronella (Java)-2.36° lgbotanicals.com
Palo Santo Wood+51.88° lgbotanicals.com
Hinoki+31.0° florihana.com
Melissa (Bio)-60.40° adnaturam.jp

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of this compound in complex matrices like essential oils. ajpaonline.comrjpn.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most common hyphenated technique for the analysis of volatile compounds like this compound. researchgate.net Gas chromatography separates the components of a mixture based on their volatility and interaction with a stationary phase. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, enabling their identification. slideshare.net The mass spectrum of this compound shows characteristic dominant mass segments at m/z 161, 119, 204, and 105. nih.gov GC-MS analysis has been used to identify (+)-δ-cadinol in biosynthetic generation studies in E. coli. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is widely used, LC-MS can also be employed for the analysis of sesquiterpenoids. researchgate.net LC-MS is particularly useful for less volatile or thermally labile compounds. ojp.govnih.gov Predicted LC-MS/MS spectra for this compound are available in databases, which can aid in its identification. foodb.ca

Table 2: GC-MS Retention Data for this compound

StudyRetention Time (min)Column Type
Biosynthetic generation in E. coli17.66 researchgate.netNot specified researchgate.net
Analysis of Boreostereum vibrans extract18.68 nih.govHP-5MS nih.gov

This interactive table presents retention times for this compound from different GC-MS studies, highlighting how this parameter can vary with the specific chromatographic conditions.

Biological Activities and Mechanistic Investigations of Delta Cadinol in Vitro and Non Human in Vivo Studies

Antimicrobial Activities

Antibacterial Efficacy and Mechanistic Pathways (e.g., Membrane Disruption, Enzyme Inhibition, Penicillin-Binding Proteins)

Delta-cadinol, a sesquiterpene found in various plant essential oils, has demonstrated noteworthy antibacterial properties against a range of pathogens. Research has primarily focused on bioassay-guided fractionation of essential oils to pinpoint the active constituents responsible for their antimicrobial effects.

A significant study identified delta-cadinene as the principal active compound in the essential oil of Schinus molle fruit responsible for activity against Streptococcus pneumoniae. researchgate.net In this investigation, isolated delta-cadinene exhibited a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL against this respiratory pathogen. researchgate.netcaymanchem.com

The broader antibacterial potential of delta-cadinene is often observed in studies of essential oils where it is a major component. For instance, the essential oil of Cedar (Cedrus atlantica), containing 36.3% delta-cadinene, showed effective bactericidal activity against several foodborne pathogens. mdpi.com While many terpenes and constituents of essential oils are known to exert their antibacterial effects by disrupting the integrity of the bacterial cell membrane, leading to leakage of intracellular contents, the precise mechanistic pathway for purified this compound is an area requiring further detailed investigation. nih.govnih.gov

Table 1: Antibacterial Activity of this compound and Associated Essential Oils
Source MaterialThis compound/Cadinene ContentBacterial StrainObserved Activity (MIC)Reference
Isolated Compound from Schinus mollePureStreptococcus pneumoniae31.25 µg/mL researchgate.netcaymanchem.com
Cedar (Cedrus atlantica) Essential Oil36.3%Escherichia coli0.4 µL/mL mdpi.com
Cedar (Cedrus atlantica) Essential Oil36.3%Bacillus cereus0.4 µL/mL mdpi.com
Cedar (Cedrus atlantica) Essential Oil36.3%Bacillus subtilis0.2 µL/mL mdpi.com

Antifungal Properties and Cellular Targets

The antifungal potential of this compound is suggested by studies on essential oils in which it is a significant constituent. An essential oil from Xenophyllum poposum, with delta-cadinene as its main component (16.5%), exhibited activity against two pathogenic fungal strains. nih.gov Similarly, the essential oil of Salvia dentata demonstrated good efficacy against the dermatophyte Microsporum canis, with a MIC value of 0.5%. nih.gov

The mechanisms underlying the antifungal action of sesquiterpenes like this compound are generally attributed to their ability to disrupt fungal cell structures. nih.gov Key cellular targets often include the cell membrane and its components. Terpenoids can interfere with ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, leading to increased membrane permeability and integrity loss. nih.govmdpi.com This disruption can cause leakage of vital cellular contents and ultimately lead to cell death. nih.gov While these are recognized mechanisms for terpenes, specific studies confirming the direct interaction of this compound with these fungal cellular targets are limited.

Antiviral Investigations and Replication Cycle Modulation

Investigations into the antiviral properties of this compound are sparse. In a study evaluating the antiviral activity of various South African Salvia species, the essential oil of Salvia aurea, which contains 7.8% δ-cadinene, was found to be completely inactive against the H1N1 influenza virus. nih.gov Currently, there is a lack of scientific evidence to support the efficacy of this compound as an antiviral agent or to suggest a mechanism by which it might modulate the viral replication cycle.

Anti-Inflammatory Effects

Modulation of Pro-inflammatory Mediators (e.g., Cytokines, Prostaglandins, Nitric Oxide)

Delta-cadinene is recognized as a sesquiterpene with anti-inflammatory properties. landema.com This activity has been substantiated in non-human in vivo studies using essential oils rich in this compound. The essential oil from the leaves of Xylopia laevigata, containing 12.23% delta-cadinene, demonstrated a significant anti-inflammatory profile in a carrageenan-induced paw edema model in mice. nih.gov This model is widely used to assess the ability of compounds to inhibit the release of pro-inflammatory mediators that cause edema.

Similarly, an essential oil from Cupressus arizonica, which also contains delta-cadinene, showed a notable reduction in paw edema in the same model, with an activity comparable to the nonsteroidal anti-inflammatory drug (NSAID) diclofenac. nih.gov These findings suggest that this compound likely contributes to the inhibition of inflammatory mediators involved in the acute inflammatory response. nih.govnih.gov Furthermore, the essential oil of X. laevigata also showed strong antioxidant potential, including the reduction of nitrite (B80452) production, which is related to the modulation of nitric oxide, a key inflammatory mediator. nih.gov

Table 2: In Vivo Anti-Inflammatory Activity of Essential Oils Containing delta-Cadinene
Source Materialdelta-Cadinene ContentAnimal ModelEffectReference
Xylopia laevigata Essential Oil12.23%Carrageenan-induced paw edema (mice)Significant reduction in paw edema nih.gov
Xylopia laevigata Essential Oil12.23%Carrageenan-induced peritonitis (mice)Significant anti-inflammatory profile nih.gov
Cupressus arizonica Essential OilPresent (0.22%)Carrageenan-induced paw edema (rats)Decreased paw edema, comparable to diclofenac nih.gov

Signaling Pathway Regulation (e.g., NF-κB, MAPK, ERK, JNK, p38)

While this compound demonstrates clear anti-inflammatory effects through the modulation of pro-inflammatory mediators, the specific intracellular signaling pathways it regulates have not yet been fully elucidated in published research. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, including its key components ERK, JNK, and p38, are critical pathways that control the expression of inflammatory genes. Although many natural anti-inflammatory compounds exert their effects by inhibiting these pathways, direct evidence from in vitro or in vivo studies specifically linking this compound to the modulation of NF-κB or MAPK signaling is not available in the current scientific literature.

Cellular Responses in In Vitro Inflammation Models (e.g., RAW264.7 cells)

Studies utilizing RAW264.7 macrophage cells, a standard in vitro model for inflammation, have demonstrated the potential of various compounds to modulate inflammatory responses. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is commonly used to induce an inflammatory response in these cells. nih.govmdpi.com This stimulation leads to the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). mdpi.com

Research on various natural extracts and compounds has shown the ability to suppress these inflammatory markers in LPS-stimulated RAW264.7 cells. For instance, some active compounds have been found to significantly reduce the production of NO, IL-6, and TNF-α in a concentration-dependent manner. mdpi.com This anti-inflammatory effect is often associated with the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory pathway. nih.govmdpi.com The modulation of these cellular responses in RAW264.7 cells provides a valuable initial assessment of the anti-inflammatory potential of compounds like this compound.

Antioxidant Potential and Oxidative Stress Mitigation

The antioxidant potential of this compound has been investigated through its ability to scavenge free radicals, a key mechanism in mitigating oxidative stress. Assays involving 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydrogen peroxide (H2O2) are commonly employed to evaluate this capacity. The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. nih.gov Essential oils containing this compound have demonstrated notable DPPH scavenging capabilities. researchgate.net

Similarly, the hydrogen peroxide scavenging assay assesses the ability of a compound to neutralize H2O2, a reactive oxygen species (ROS) that can lead to cellular damage. mdpi.com Studies on various plant extracts have utilized this method to quantify their antioxidant activity, often expressing the results as the mean inhibitory concentration (IC50), which represents the concentration of the substance required to scavenge 50% of the H2O2 radicals. mdpi.com The capacity to scavenge these reactive species is a crucial indicator of a compound's potential to protect against oxidative damage.

The nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway is a critical cellular defense mechanism against oxidative stress. nih.govfrontiersin.org Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant genes, including HO-1. nih.gov The activation of this pathway leads to a reduction in intracellular reactive oxygen species (ROS) and subsequent protection against oxidative damage. mdpi.com

Several natural compounds have been shown to exert their antioxidant effects by modulating the Nrf2/HO-1 pathway. mdpi.com For example, certain compounds can increase the expression and phosphorylation of Nrf2, leading to an upregulation of HO-1 expression. nih.gov This, in turn, helps to mitigate the detrimental effects of oxidative stress, such as DNA damage and apoptosis. nih.gov The ability of a compound to activate the Nrf2/HO-1 pathway is a key indicator of its potential to enhance endogenous antioxidant defenses and protect cells from oxidative injury. frontiersin.org

Cytotoxic and Anti-Proliferative Activities in Cancer Cell Lines (In Vitro Models)

This compound has demonstrated significant cytotoxic and anti-proliferative effects in various human cancer cell lines. In vitro studies have shown that this sesquiterpene can induce dose- and time-dependent growth inhibition in cancer cells. researchgate.netnih.gov For instance, research on human ovarian cancer (OVCAR-3) cells revealed that this compound effectively curbed their proliferation. researchgate.netnih.gov The cytotoxic activity is a crucial aspect of its potential as an anti-cancer agent, indicating its ability to directly kill cancer cells or inhibit their growth.

The anti-proliferative effects of this compound have been observed across different cancer cell models, suggesting a broad spectrum of activity. nih.govresearchgate.netmdpi.com The evaluation of its impact on cell viability and proliferation is a fundamental step in assessing its therapeutic potential. These in vitro findings provide a strong basis for further investigation into the mechanisms through which this compound exerts its anti-cancer effects.

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This is a critical mechanism for eliminating cancerous cells without causing inflammation. Morphological changes characteristic of apoptosis, such as cell shrinkage, chromatin condensation, and nuclear membrane rupture, have been observed in cancer cells treated with this compound. researchgate.netnih.gov

Furthermore, this compound can induce cell cycle arrest, which prevents cancer cells from dividing and proliferating. nih.gov Flow cytometry analysis has revealed that treatment with this compound leads to an arrest of cancer cells in the sub-G1 phase of the cell cycle in a dose-dependent manner. researchgate.netnih.gov This disruption of the cell cycle is a key component of its anti-proliferative activity. The induction of both apoptosis and cell cycle arrest highlights the multi-faceted approach by which this compound can inhibit cancer cell growth. plos.orgmdpi.comjbd.or.kr

Research into the molecular mechanisms of this compound's anti-cancer activity has revealed its interaction with key cellular pathways. One of the significant findings is the activation of caspases, a family of proteases that play a crucial role in executing apoptosis. nih.gov Western blotting analysis has shown that this compound treatment leads to the activation of caspases in OVCAR-3 cancer cells. nih.gov Specifically, a decrease in pro-caspase-8 expression and an increase in caspase-9 expression have been observed, indicating the involvement of both extrinsic and intrinsic apoptotic pathways. nih.gov

Another important molecular event is the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The appearance of the cleaved 85-kDa fragment of PARP after exposure to this compound further confirms the induction of apoptosis. nih.gov While direct binding to proteins like BRCA1 and BRCA2 has not been explicitly detailed in the provided context, the modulation of these apoptotic pathways underscores the compound's ability to intervene at the molecular level to inhibit cancer cell survival. nih.gov

Modulation of Angiogenesis and Metastasis in Preclinical Cancer Models

Currently, there is a notable lack of specific research in the scientific literature investigating the direct effects of this compound on the modulation of angiogenesis and metastasis in preclinical cancer models. While other natural compounds, including various sesquiterpenoids, have been a subject of interest in cancer research for their potential anti-angiogenic and anti-metastatic properties, studies focusing explicitly on this compound for these activities are not available. nih.govnih.gov Therefore, its role and mechanisms of action in these critical aspects of cancer progression remain uncharacterized.

Antiparasitic Activities and Mechanistic Studies (e.g., Trypanosoma cruzi)

Research into the antiparasitic properties of cadinol (B1231155) isomers has provided valuable insights, particularly from studies on (-)-T-Cadinol, an isomer of this compound. Investigations have focused on its efficacy against Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease. nih.govmtak.hunih.gov

In vitro studies have demonstrated that T-Cadinol exhibits significant activity against both the trypomastigote (the infective, circulating form) and amastigote (the intracellular, replicative form) stages of T. cruzi. nih.gov The promising activity of this sesquiterpene has prompted further investigations into its mechanism of action to understand how it affects the parasite's cellular functions. nih.govmtak.hu

Mechanistic studies on the isomer T-Cadinol revealed that its antiparasitic action against T. cruzi is not primarily due to the disruption of the parasite's plasma membrane. nih.govmtak.hu Using fluorescent-based techniques, researchers observed that T-Cadinol did not cause significant interference with the plasma membrane's electric potential. nih.gov This suggests that the compound can enter the parasite without immediately affecting the crucial ion gradients (such as Na+, Ca2+, K+, and Cl−) that are vital for maintaining membrane potential and cellular integrity. nih.govmtak.hu These findings indicate that the lethal effect of T-Cadinol on T. cruzi likely stems from its interaction with other intracellular targets rather than direct damage to the plasma membrane. nih.gov

Further investigation into the mechanism of action of T-Cadinol pointed towards the parasite's single mitochondrion as a key target. nih.govnih.gov Treatment with T-Cadinol was found to induce mitochondrial impairment, specifically causing a hyperpolarization of the mitochondrial membrane potential. nih.gov This event was accompanied by a decrease in the levels of reactive oxygen species (ROS). nih.govnih.gov

Interestingly, the compound did not cause alterations in the intracellular levels of calcium (Ca2+), which is a critical signaling molecule in trypanosomatids involved in processes like infectivity and mobility. nih.govmtak.hu The absence of changes in calcium levels, combined with the observed mitochondrial hyperpolarization, strongly suggests that T-Cadinol's primary mechanism of action involves a direct or indirect effect on the mitochondrial function of Trypanosoma cruzi. nih.gov

Table 1: In Vitro Antiparasitic Activity of T-Cadinol against Trypanosoma cruzi

Parasite StageActivity MetricResult (µM)Reference
TrypomastigotesIC5018 nih.gov
AmastigotesIC5015 nih.gov

Insecticidal, Repellent, and Antifeedant Activities in Pest Control Research

This compound has been identified as a significant component of essential oils from various plants, which have demonstrated insecticidal, repellent, and antifeedant properties. nih.gov For instance, the essential oil of Pilgerodendron uviferum heartwood, which contains this compound as one of its most abundant compounds (24.16%), has shown toxic effects against the horn fly, Haematobia irritans, a major pest of livestock. nih.gov The presence of this compound in these bioactive essential oils suggests its potential contribution to pest control. nih.govoliveoiltimes.com

Essential oils containing this compound have been shown to elicit strong behavioral and physiological responses in insects. nih.gov In laboratory bioassays, the essential oil from P. uviferum exhibited significant toxicity to horn flies. nih.gov Furthermore, it demonstrated spatial repellency in olfactometer tests and significantly reduced the feeding behavior of the flies, indicating antifeedant properties. nih.gov These responses are crucial for protecting livestock from this blood-feeding ectoparasite. The wide spectrum of biological activities against insects highlights the potential of compounds like this compound in developing alternative pest management strategies. nih.govmtak.hu

Table 2: Bioactivity of Pilgerodendron uviferum Essential Oil (Containing 24.16% this compound) against Horn Flies (Haematobia irritans)

Activity TypeObservationReference
InsecticidalToxic effect observed with LC50 values of 9.41 µL L−1 air at 1 h and 1.02 µL L−1 air at 4 h. nih.gov
RepellentExhibited spatial repellency in Y-tube olfactometer tests. nih.gov
AntifeedantSignificantly reduced feeding at all evaluated doses. nih.gov

Semiochemicals are informative molecules that mediate interactions between organisms, such as between plants and insects or between insects themselves. These chemical cues are fundamental to insect behavior, influencing activities like feeding, mating, and oviposition. mtak.hu Terpenoids, the class of compounds to which this compound belongs, are a major group of plant secondary metabolites that play crucial roles in these interactions. They can act as allomones (benefiting the emitter, e.g., as a repellent), kairomones (benefiting the receiver, e.g., a host-finding cue), or synomones (benefiting both).

The repellent and antifeedant activities observed for essential oils containing this compound suggest that this compound may function as an allomone, providing a defensive benefit to the plant by deterring herbivorous insects. nih.gov Its role as a semiochemical in the complex ecological web of plant-insect interactions is an area that warrants further investigation to be fully understood.

Neuroprotective and Anti-Neuroinflammatory Effects (In Vitro and Non-Human In Vivo)

Emerging research has highlighted the potential of this compound derivatives in mitigating neuronal damage and inflammation, key features of various neurodegenerative conditions. In vitro studies, particularly with the derivative 2β-hydroxy-δ-cadinol (HOC), have begun to unravel the cellular and molecular mechanisms underlying these protective effects. nih.gov HOC is a sesquiterpenoid compound that has been isolated from the fruits of Alpinia oxyphylla Miquel, a plant used in traditional medicine. nih.gov

Attenuation of Oxidative Stress and Neuroinflammation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a critical factor in the pathogenesis of neurodegenerative diseases. An excess of ROS can lead to cellular damage and contribute to neuroinflammation.

In a key in vitro study, the neuroprotective effects of 2β-hydroxy-δ-cadinol (HOC) were investigated against amyloid-beta (Aβ)-induced neurotoxicity in cultured rat hippocampal neurons. nih.gov Aβ peptides are strongly implicated in the pathology of Alzheimer's disease and are known to induce oxidative stress. The results demonstrated that HOC treatment significantly inhibited the production of reactive oxygen species (ROS) that was induced by Aβ(1-42). nih.gov This suggests that a primary mechanism of HOC's neuroprotective action is its ability to reduce oxidative stress within neuronal cells. nih.gov

Experimental Model Compound Key Finding Reference
Aβ(1-42)-treated cultured rat hippocampal neurons2β-hydroxy-δ-cadinol (HOC)Inhibition of Aβ(1-42)-induced reactive oxygen species (ROS) production nih.gov

Inhibition of Apoptosis and Caspase Activation Pathways

Apoptosis, or programmed cell death, is a crucial process in normal development and tissue maintenance. However, its dysregulation in the nervous system can lead to excessive neuronal loss and is a hallmark of many neurodegenerative disorders. Caspases are a family of protease enzymes that play an essential role in the apoptotic pathway.

The investigation into the neuroprotective mechanisms of 2β-hydroxy-δ-cadinol (HOC) also revealed its significant anti-apoptotic properties. nih.gov In the same study using cultured rat hippocampal neurons exposed to neurotoxic Aβ(1-42) peptides, HOC treatment was found to effectively prevent neuronal apoptosis. nih.gov

The underlying molecular mechanism for this anti-apoptotic effect was linked to the inhibition of the caspase cascade. Specifically, HOC treatment attenuated the activation of caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov Furthermore, the activity of caspase-3 was also inhibited by HOC. nih.gov These findings indicate that HOC can interfere with the signaling pathways that lead to programmed cell death in neurons, thereby exerting its neuroprotective effects. nih.gov

Experimental Model Compound Key Finding Reference
Aβ(1-42)-treated cultured rat hippocampal neurons2β-hydroxy-δ-cadinol (HOC)Prevention of Aβ(1-42)-induced neuronal apoptosis nih.gov
Aβ(1-42)-treated cultured rat hippocampal neurons2β-hydroxy-δ-cadinol (HOC)Attenuation of Aβ(1-42)-induced caspase-3 activation nih.gov
Aβ(1-42)-treated cultured rat hippocampal neurons2β-hydroxy-δ-cadinol (HOC)Inhibition of caspase-3 activity nih.gov

Structure Activity Relationship Sar Studies of Delta Cadinol and Its Derivatives

Synthesis of Analogues and Stereoisomers for SAR Investigations

Investigating the SAR of delta-cadinol necessitates access to a variety of its stereoisomers and structural analogues. While classical chemical synthesis can be employed, biotechnological approaches have emerged as powerful tools for generating these compounds.

A key strategy involves the use of terpene synthase enzymes, which are nature's catalysts for constructing complex terpene skeletons from simple precursors. Researchers have successfully identified and characterized several sesquiterpene synthases from fungi, such as Coniophora puteana, that are capable of producing this compound. researchgate.net By introducing the genes for these enzymes into microbial hosts like Escherichia coli, it is possible to establish whole-cell production systems. researchgate.net

These biosynthetic systems are particularly valuable for SAR studies because they often produce a mixture of related compounds, not just a single product. For instance, the expression of this compound synthases Copu5 and Copu9 from C. puteana in E. coli resulted in the generation of not only (+)-δ-cadinol but also its isomers α-cadinol and the precursor hydrocarbon δ-cadinene. researchgate.net This provides a direct route to obtaining closely related analogues, allowing for a comparative assessment of their biological activities and revealing the structural impact of, for example, the hydroxyl group's position and orientation. This method provides access to compounds that can be challenging to produce through traditional multi-step organic synthesis, thereby facilitating a deeper understanding of the cadinane (B1243036) pharmacophore.

Influence of Chirality and Substituent Effects on Biological Activity

The specific three-dimensional arrangement of atoms (stereochemistry) and the nature of chemical substituents on the this compound scaffold are critical determinants of its biological activity.

Chirality: this compound is a chiral molecule, existing in nature as two non-superimposable mirror images, or enantiomers: (+)-δ-cadinol and (−)-δ-cadinol. wikipedia.org Historically, these enantiomers were isolated from different natural sources and given different names; the (+)-isomer was called torreyol, while the (−)-isomer was known as albicaulol. wikipedia.orgnih.gov The absolute configuration of (+)-δ-cadinol is (1S,4R,4aS,8aR), while (−)-δ-cadinol has the (1R,4S,4aR,8aS) configuration. nih.gov Evidence suggests that this difference in chirality can lead to different biological activities. For example, the PubChem database annotates (+)-delta-cadinol specifically as a potential antineoplastic agent, highlighting that biological systems can differentiate between the two enantiomers. nih.gov

Substituent Effects: The primary substituent on the cadinane hydrocarbon skeleton is the tertiary hydroxyl (-OH) group at the C-1 position. The presence and position of this group are paramount to the molecule's activity. SAR studies on related aromatic cadinane sesquiterpenoids have identified hydroxyl and carboxyl groups as being key parts of the pharmacophore responsible for their inhibitory activity against the SARS-CoV-2 spike-ACE2 interaction. researchgate.net This underscores the importance of oxygen-containing functional groups for biological interactions, likely due to their ability to form hydrogen bonds with target proteins. The activity of this compound can be contrasted with its parent hydrocarbon, delta-cadinene, which lacks the hydroxyl group. Essential oils containing both delta-cadinene and this compound have shown cytotoxic and antimicrobial properties, suggesting that while the cadinane skeleton itself contributes to activity, the hydroxyl group of this compound modulates this activity, often enhancing it through specific molecular interactions. nih.govresearchgate.net

Identification of Key Pharmacophores and Structural Motifs for Specific Activities

A pharmacophore is defined as the essential ensemble of steric and electronic features required for a molecule to interact with a specific biological target and trigger a response. For this compound, the key pharmacophoric features can be deduced from its structure and the activities of its analogues.

The primary structural motifs contributing to this compound's bioactivity are:

The Cadinane Skeleton: This rigid, bicyclic decahydronaphthalene (B1670005) framework serves as the foundational scaffold. Its specific three-dimensional shape and lipophilicity are crucial for fitting into the binding pockets of target enzymes or receptors.

The Tertiary Hydroxyl Group: Located at a bridgehead carbon (C-1), this -OH group is a critical feature. It can act as both a hydrogen bond donor and acceptor, enabling specific polar interactions with amino acid residues within a biological target. Its tertiary nature also influences the local stereoelectronic environment. In studies of related compounds, the presence of such hydroxyl groups was found to be a vital part of the pharmacophore. researchgate.net

Defined Stereochemistry: The relative and absolute configuration of the chiral centers at the ring junctions and substituted carbons dictates the precise spatial orientation of the other functional groups, ensuring a correct fit with the target.

The combination of the lipophilic hydrocarbon backbone with the strategically placed polar hydroxyl group creates an amphipathic character that is common in many biologically active natural products, allowing this compound to interact with a range of biological targets.

Computational Chemistry and Molecular Docking Approaches in SAR Elucidation

Computational chemistry, particularly molecular docking, has become an invaluable tool for elucidating the SAR of natural products like this compound. These in silico methods predict how a ligand (e.g., this compound) binds to the three-dimensional structure of a macromolecular target, such as a protein or enzyme. By calculating binding affinities and analyzing interaction patterns, researchers can hypothesize why certain structural features lead to biological activity.

Several studies have applied these techniques to this compound and its isomers:

Anticancer Targets: A molecular docking simulation was used to analyze the interaction of essential oil components with the breast cancer-related proteins BRCA1 and BRCA2. In this study, this compound demonstrated the highest binding affinity for both protein targets among the compounds tested, suggesting a potential mechanism for its observed cytotoxic effects against breast cancer cell lines. researchgate.net

Antimalarial Targets: As part of a protocol validation for discovering new antimalarial agents, docking studies were performed on several compounds, including torreyol ((+)-delta-cadinol), delta-cadinene, and alpha-cadinol (B1244880). nih.gov These molecules were docked into the active sites of plasmepsin I (PfPMI) and plasmepsin II (PfPMII), crucial aspartic proteases for the malaria parasite Plasmodium falciparum. The favorable predicted binding energies supported the use of the docking protocol for screening larger libraries. nih.gov

These computational findings provide a molecular-level rationale for observed biological activities and guide the synthesis of new analogues with potentially improved potency.

CompoundTarget ProteinSoftware/MethodKey Finding
This compound BRCA1, BRCA2Molecular DockingShowed the highest binding affinity among tested essential oil components, suggesting a potential anticancer mechanism. researchgate.net
Torreyol ((+)-delta-Cadinol) P. falciparum Plasmepsin I & IIAutoDock Vina, AutoDock 4Used as a known ligand to validate a docking protocol for antimalarial drug discovery. nih.gov
delta-Cadinene P. falciparum Plasmepsin I & IIAutoDock Vina, AutoDock 4Used alongside its alcohol derivative to validate the docking protocol. nih.gov
alpha-Cadinol P. falciparum Plasmepsin I & IIAutoDock Vina, AutoDock 4Included in the validation set for antimalarial target docking. nih.gov

Ecological and Chemo Taxonomic Significance of Delta Cadinol

Role in Plant Defense Mechanisms Against Herbivores and Pathogens

Delta-Cadinol, a sesquiterpenoid alcohol, plays a significant role in the complex defense systems of various plants against a range of biological threats, including herbivores and pathogenic microorganisms. ontosight.aimdpi.com This compound is a constituent of the essential oils of many plant species and contributes to their protective chemical barrier. ontosight.ai The defensive actions of this compound can be both direct, through toxicity or deterrence, and indirect, by attracting natural enemies of the herbivores. tesisenred.net

Plants have developed sophisticated strategies to defend themselves, often involving a diverse arsenal (B13267) of secondary metabolites. mdpi.com These chemical defenses can be either constitutive, meaning they are always present in the plant, or induced, produced in response to an attack. tesisenred.net this compound is one such compound that can be part of these defense mechanisms. researchgate.net

Research has demonstrated the effectiveness of plant extracts containing cadinene-type sesquiterpenes, like this compound, in exhibiting antibacterial and antifungal properties. researchgate.net This suggests a direct role in inhibiting the growth of pathogenic microbes. The lipophilic nature of sesquiterpenoids like this compound may contribute to their ability to disrupt microbial cell membranes.

In terms of herbivore defense, this compound can act as a feeding deterrent. nih.gov The bitter taste of certain plant compounds can discourage insects from feeding. nih.gov Furthermore, some plant metabolites can have post-ingestive toxic effects on herbivores. nih.gov While specific studies focusing solely on the antifeedant properties of pure this compound are ongoing, its presence in plants known to be resistant to certain herbivores suggests its involvement in these defensive strategies. For instance, studies on conifers have shown that terpene concentrations, including various cadinols, can increase in response to attacks by pests like the pine processionary moth. tesisenred.net

The following table summarizes research findings on the defensive role of this compound and related compounds:

Organism(s)Compound(s)Observed EffectReference
Boreostereum vibrans (fungus)This compoundPrincipal product of a newly identified δ-cadinol synthase, suggesting a significant biological role. nih.gov
Various PlantsCadinene-type sesquiterpenes (including this compound)Demonstrated antibacterial and antifungal activities. researchgate.net
Plantago lanceolata (Ribwort Plantain)Iridoid glycosides (aucubin and catalpol)Conferred resistance to the generalist herbivore Spodoptera exigua and the fungal pathogen Diaporthe adunca. nih.gov
ConifersTerpenes (including cadinols)Increased concentrations in response to herbivore attacks. tesisenred.net

Function as a Semiochemical in Interspecies Communication

This compound also functions as a semiochemical, a chemical substance that carries information between organisms. bibliotekanauki.plplantprotection.pl Semiochemicals are crucial for mediating interactions both within and between species. researchgate.net They can act as pheromones (intraspecific communication) or allelochemicals (interspecific communication). bibliotekanauki.plbioprotectionportal.com

In the context of interspecies communication, this compound can act as an allelochemical. For example, it can be a kairomone, a substance that benefits the receiver but not the emitter. An insect herbivore might use this compound as a cue to locate a suitable host plant. Conversely, it could act as an allomone, benefiting the emitter by repelling a potential herbivore. plantprotection.pl The release of volatile organic compounds, including sesquiterpenoids like this compound, from plants can serve to attract the natural enemies of herbivores, a form of indirect defense. tesisenred.net

The role of this compound as a semiochemical is supported by its detection in various insects and its known effects on their behavior. The Pherobase, a comprehensive database of insect pheromones and semiochemicals, lists this compound and documents its presence and activity in numerous species. researchgate.netpherobase.com

The table below details instances where this compound has been identified as a semiochemical:

Organism(s)Role of this compoundResearch FindingReference
Various insectsSemiochemicalListed in the Pherobase database as a behavior-modifying chemical. researchgate.netpherobase.com
Plants and InsectsAllelochemicalMediates interspecific interactions, such as host plant location by herbivores or attraction of predators. plantprotection.pl
Lavandula angustifolia (Lavender)Potential defense signalThe expression of a τ-cadinol synthase was found to be constant in leaves and flowers, suggesting a continuous role. researchgate.net

This compound as a Chemo-taxonomic Marker for Species Classification and Phylogenetic Studies

The presence and relative abundance of specific secondary metabolites, like this compound, can be a valuable tool for chemo-taxonomy, the classification of organisms based on their chemical constituents. researchgate.netmdpi.com This approach provides an additional layer of data for traditional morphological classifications and can help resolve ambiguities in phylogenetic relationships.

The chemical profile of a plant's essential oil is often unique to a particular species or even a specific chemotype within a species. This compound has been identified as a characteristic component in the essential oils of various plants, making it a potential chemotaxonomic marker. thegoodscentscompany.com For instance, the analysis of essential oil composition has been used to differentiate between closely related species in the genus Salvia. researchgate.net

The use of metabolomics, the comprehensive analysis of small-molecule metabolites, has further enhanced the power of chemotaxonomy. mdpi.com By comparing the metabolic profiles of different species, researchers can identify specific compounds or patterns of compounds that are characteristic of a particular taxonomic group.

The following table provides examples of how this compound and other secondary metabolites are used in chemotaxonomic studies:

Plant Genus/SpeciesApplicationKey FindingReference
SalviaChemotaxonomyThe composition of essential oils, including compounds like delta-cadinene, helps in the systematic classification of different Salvia species. researchgate.net
CitrusChemotaxonomic ClassificationPrimary and secondary metabolites were used to discriminate between closely related species and different ripening stages. mdpi.com
AnthemisChemotaxonomic Volatile MarkersThe chemical composition of essential oils is used to identify volatile markers for the genus. thegoodscentscompany.com
Cistus creticusMorphological, chemical, and genetic differentiationChemical analysis helped differentiate between two subspecies. ebi.ac.uk

Future Perspectives and Emerging Research Directions for Delta Cadinol

Discovery of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of delta-Cadinol originates from farnesyl diphosphate (B83284) (FPP), a common precursor in the terpenoid biosynthesis pathway. wikipedia.orgnih.gov The cyclization of FPP is catalyzed by a class of enzymes known as terpene synthases (TPSs). To date, several this compound synthases have been identified, primarily from fungal sources.

Recent advances in genome sequencing have accelerated the discovery of novel TPSs. rcsb.org For instance, two (+)-δ-cadinol synthases, Copu5 and Copu9, were identified from the basidiomycete Coniophora puteana. rcsb.orgresearchgate.net These enzymes catalyze the formation of (+)-δ-cadinol as the main product from FPP. nih.gov Another this compound synthase, BvCS, was discovered in the basidiomycete fungus Boreostereum vibrans and has been shown to predominantly produce δ-cadinol. nih.govresearchgate.net Additionally, the enzyme GME3638 from Lignosus rhinocerotis has been identified as a this compound synthase. researchgate.net The discovery of these enzymes, particularly from basidiomycetes, highlights the vast and largely untapped chemical potential of these organisms for producing valuable sesquiterpenoids. researchgate.net

Future research is expected to uncover a wider diversity of this compound synthases from various organisms. The characterization of these new enzymes may reveal alternative biosynthetic routes and catalytic mechanisms. Understanding the structural and functional differences between these enzymes will be crucial for protein engineering efforts aimed at improving the yield and selectivity of this compound production.

Enzyme NameSource OrganismPrecursorMajor Product
Copu5 Coniophora puteanaFarnesyl diphosphate (FPP)(+)-δ-Cadinol
Copu9 Coniophora puteanaFarnesyl diphosphate (FPP)(+)-δ-Cadinol
BvCS Boreostereum vibransFarnesyl diphosphate (FPP)δ-Cadinol
GME3638 Lignosus rhinocerotisFarnesyl diphosphate (FPP)δ-Cadinol
delta-Cadinene synthase Cotton (Gossypium)Farnesyl diphosphate (FPP)(+)-δ-Cadinene

Unveiling New Biological Activities and Molecular Targets

This compound has demonstrated a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and cytotoxic effects. ontosight.airesearchgate.net Extracts of plants containing cadinene-type sesquiterpenes like this compound have shown inhibitory effects against various microbes. researchgate.net Specifically, purified (+)-δ-cadinol exhibited cytotoxic activity against the human breast cancer cell line MCF-7. nih.gov

A significant area of emerging research is the identification of the specific molecular targets through which this compound exerts its biological effects. Molecular docking simulations have suggested that this compound has a high binding affinity for the breast cancer susceptibility proteins BRCA1 and BRCA2, indicating these could be potential molecular targets for its anticancer activity. researchgate.net

Further research is needed to validate these in silico findings through in vitro and in vivo studies. Unraveling the precise mechanisms of action and identifying additional molecular targets will be key to developing this compound as a potential therapeutic agent. Future studies may also explore its efficacy against a broader range of cancer cell lines and its potential synergistic effects with existing chemotherapeutic drugs. The investigation of its anti-inflammatory and antimicrobial properties at a molecular level also presents a promising avenue for future research. ontosight.ai

Development of Advanced Analytical Methods for Trace Detection in Complex Biological Matrices

The accurate detection and quantification of this compound in complex biological matrices, such as plant extracts and microbial fermentation broths, are crucial for both research and potential industrial applications. Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly used analytical technique for the identification and quantification of this compound. nih.govresearchgate.net

For more complex samples, advanced analytical techniques like comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF/MS) offer enhanced resolution and sensitivity. datadryad.org These methods allow for the detailed metabolic profiling of volatile and semi-volatile compounds, enabling the separation of this compound from other structurally similar sesquiterpenoids. datadryad.org The development of automated annotation tools and robust data processing workflows, such as those using the MassHunter Workstation software and the NIST Mass Spectral Library, are essential for the high-throughput analysis of samples. datadryad.org

Future advancements in analytical chemistry will likely focus on developing even more sensitive and selective methods for the trace detection of this compound. This could include the use of novel sample preparation techniques to minimize matrix effects and the application of other mass spectrometric methods. The development of standardized analytical protocols will be important for ensuring the quality and comparability of data across different studies.

Analytical TechniqueApplicationKey Advantages
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of this compound in essential oils and microbial extracts. nih.govresearchgate.netRobust, widely available, good for routine analysis.
Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOF/MS) Detailed metabolic profiling of complex volatile and semi-volatile mixtures containing this compound. datadryad.orgHigh peak capacity, increased sensitivity, better separation of isomers.

Sustainable Production Strategies, Including Biotechnological Approaches

The natural abundance of this compound can be low and variable, making extraction from plant sources often unsustainable for large-scale production. nih.gov Biotechnological production using engineered microorganisms offers a promising and sustainable alternative. The heterologous expression of this compound synthase genes in microbial hosts like Escherichia coli has been successfully demonstrated.

By optimizing the expression of the Copu5 and Copu9 synthases in an E. coli strain engineered for sesquiterpene production, researchers have achieved significant titers of (+)-δ-cadinol, reaching up to 395 mg/L in fed-batch fermentations. rcsb.orgnih.gov This approach provides a scalable and controllable platform for the production of this compound, independent of geographical and seasonal variations that affect plant sources.

Future research in this area will focus on further optimizing microbial production platforms. This includes metabolic engineering of the host strains to increase the precursor supply (FPP), screening for and engineering more efficient this compound synthases, and optimizing fermentation conditions to enhance product yield and titer. The development of cost-effective and scalable downstream processing methods for the purification of this compound from the fermentation broth will also be critical for the commercial viability of this biotechnological approach. google.com

Integration of Omics Technologies (e.g., Genomics, Metabolomics) for Comprehensive Understanding

The integration of various "omics" technologies is poised to provide a more holistic understanding of this compound's biology, from its biosynthesis to its mechanism of action. Genomics and transcriptomics can be used to identify and characterize new this compound synthase genes and to understand their regulation within the native organisms. mdpi.com

Metabolomics, particularly when combined with advanced analytical techniques like GCxGC-TOF/MS, allows for the comprehensive profiling of the metabolic landscape in which this compound is produced. datadryad.org This can help in identifying metabolic bottlenecks in engineered production hosts and in discovering novel related compounds. Furthermore, integrating these omics datasets can help elucidate the broader biological networks affected by this compound, providing insights into its mode of action and potential off-target effects. mdpi.com

Future research will likely see an increased use of multi-omics approaches to study this compound. For example, combining transcriptomic and metabolomic data from this compound-producing organisms can reveal correlations between gene expression and metabolite production, aiding in the rational design of engineered production strains. Similarly, applying these technologies to cells or tissues treated with this compound can help to build a comprehensive picture of its cellular response and identify novel therapeutic targets.

Exploration of this compound as a Lead Compound for Chemical Biology Probes and Research Tools

The unique chemical structure of this compound makes it an attractive starting point for the synthesis of more complex molecules and for the development of chemical biology probes. researchgate.net Its tricyclic scaffold can be chemically modified to create a library of derivatives with potentially enhanced or novel biological activities. For instance, this compound has been considered a promising starting compound for the synthesis of eleuthesides, a class of natural products with potent anticancer activity. researchgate.net

By attaching reporter tags, such as fluorescent dyes or biotin, to this compound derivatives, researchers can create chemical probes to visualize the subcellular localization of the compound and to identify its protein binding partners. These research tools are invaluable for target identification and validation studies, helping to elucidate the molecular mechanisms underlying the biological activities of this compound.

The future in this area will involve the design and synthesis of a diverse range of this compound-based probes. These tools will be instrumental in dissecting the complex biology of this fascinating sesquiterpenoid and in exploring its full potential as a lead compound for the development of new therapeutics and research agents.

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for identifying and quantifying delta-Cadinol in plant extracts or biological samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for volatile sesquiterpenes like this compound due to its high sensitivity and specificity . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to distinguish this compound from stereoisomers like tau-Cadinol . For quantification, high-performance liquid chromatography (HPLC) coupled with UV/Vis or evaporative light scattering detectors (ELSD) is recommended, though method validation (linearity, LOD/LOQ) must align with the compound’s polarity and matrix interference .

Q. How should researchers design in vitro experiments to evaluate this compound’s bioactivity (e.g., anti-inflammatory or antimicrobial effects)?

  • Methodological Answer : Begin with hypothesis-driven assays (e.g., NF-κB inhibition for anti-inflammatory activity ). Use cell lines (e.g., RAW 264.7 macrophages) with appropriate controls (vehicle and positive controls like dexamethasone). Dose-response curves (0.1–100 µM) are essential to determine IC₅₀ values. Replicate experiments ≥3 times to account for biological variability . Include cytotoxicity assays (MTT/XTT) to distinguish specific bioactivity from general cell death .

Q. What are common pitfalls in interpreting this compound’s ADMET properties, and how can they be mitigated?

  • Methodological Answer : Predicted ADMET properties (e.g., intestinal absorption: 96.7% ) often rely on in silico models (e.g., QSAR), which may not account for tissue-specific metabolism. Validate predictions with in vitro models:

  • Absorption : Caco-2 permeability assays.
  • Metabolism : Liver microsome stability tests.
  • Toxicity : Ames test for mutagenicity and zebrafish models for acute toxicity . Cross-validate findings using multiple software tools (e.g., SwissADME, pkCSM) to reduce algorithmic bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., conflicting results in anti-cancer vs. pro-proliferative effects)?

  • Methodological Answer : Contradictions may arise from:

  • Concentration-dependent effects : Test a broader range (nM to mM) to identify biphasic responses.
  • Purity issues : Confirm compound purity (≥95%) via HPLC and assess degradation products .
  • Model specificity : Compare outcomes across cell lines (e.g., MCF-7 vs. HeLa) and in vivo models (e.g., xenografts vs. patient-derived organoids) . Use transcriptomics (RNA-seq) to identify pathway-specific modulation .

Q. What experimental strategies are effective for studying this compound’s synergistic interactions with other phytochemicals?

  • Methodological Answer : Employ combination index (CI) analysis via the Chou-Talalay method . Design factorial experiments (e.g., this compound + curcumin) with varying molar ratios. Use isobolograms to classify synergism (CI <1), additive (CI=1), or antagonism (CI >1). Validate mechanisms using siRNA knockdown of shared targets (e.g., NF-κB or HDAC2 ).

Q. How can mechanistic studies differentiate this compound’s direct target binding from indirect signaling modulation?

  • Methodological Answer :

  • Direct binding : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity (KD) for predicted targets like CB2 receptors .
  • Functional assays : CRISPR-Cas9 knockout of candidate targets (e.g., PKCδ) to confirm loss of activity .
  • Epigenetic effects : ChIP-seq for histone acetylation changes if HDAC2 inhibition is implicated .

Methodological Notes

  • Data Sharing : Use tools like DataUp to standardize metadata for depositing chemical and bioactivity data in repositories like ChEMBL or PubChem .
  • Ethical Compliance : For in vivo studies, follow protocols approved by institutional review boards (IRBs), detailing subject selection and data anonymization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.